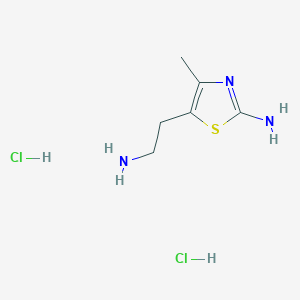

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the aminoethyl group and the methyl group on the thiazole ring suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a planar, aromatic ring. The aminoethyl and methyl groups attached to the ring would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the nitrogen and sulfur atoms in the ring . The aminoethyl and methyl groups could also participate in reactions, particularly those involving the formation or breaking of nitrogen-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the aminoethyl and methyl groups. For example, the compound is likely to be polar due to the presence of the nitrogen and sulfur atoms, and the aminoethyl group could potentially form hydrogen bonds .Applications De Recherche Scientifique

- Histamine Receptor Antagonist : Cystamine dihydrochloride is structurally related to histamine and acts as an H1 receptor antagonist. Histamine plays a crucial role in allergic reactions, and H1 receptor antagonists are commonly used to manage allergic symptoms. These drugs inhibit histamine binding to H1 receptors, reducing vasodilation, capillary permeability, and bronchial smooth muscle contraction .

- Sulfhydryl Modifying Reagent : Cystamine dihydrochloride interferes with sulfhydryl enzymes and acts as a radioprotective agent. It helps protect cells from radiation-induced damage by modifying sulfhydryl groups in proteins .

- Interaction with Heparin : Cystamine dihydrochloride has been investigated as a potential heparin antagonist. Heparin is an anticoagulant, and understanding its interactions with compounds like cystamine can provide insights into coagulation pathways .

Anti-Allergic Properties

Radioprotective Agent

Heparin Antagonist

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUYKSNCKIXTQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)

![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)

![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)

![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)